N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a synthetic compound characterized by its unique chemical structure, which includes a cyclopentyl group, a pyrazole ring, and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The cyclopentyl group is introduced through a cyclization reaction, followed by the addition of the fluoroethyl group via nucleophilic substitution. The final step involves the methylation of the pyrazole ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole-based compound with different functional groups.
4-Bromo-1,5-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)carbonyl-1H-pyrazole: A structurally related compound with bromine and carbonyl groups.
Uniqueness
N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine stands out due to its unique combination of a cyclopentyl group, a fluoroethyl group, and a methylated pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H22FN5 |
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Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-2-(2-fluoroethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C15H22FN5/c1-12-8-18-20(7-6-16)15(12)17-9-13-10-19-21(11-13)14-4-2-3-5-14/h8,10-11,14,17H,2-7,9H2,1H3 |
InChI Key |
YUQZYGFPVJYLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CN(N=C2)C3CCCC3 |
Origin of Product |
United States |
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